4-Propylthiazole
Description
Structure
3D Structure
Properties
CAS No. |
41981-60-6 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
4-propyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 |
InChI Key |
XWSNBKDRTFVUMY-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC=N1 |
Canonical SMILES |
CCCC1=CSC=N1 |
Other CAS No. |
41981-60-6 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propylthiazole and Its Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a fundamental step in the synthesis of 4-propylthiazole. Over the years, several methods have been developed, with the Hantzsch thiazole synthesis being a cornerstone. Concurrently, cyclocondensation and annulation strategies have emerged as powerful tools for constructing fused thiazole systems.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch, is a classic and widely employed method for the preparation of thiazole derivatives. thieme-connect.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. thieme-connect.comresearchgate.net For the synthesis of this compound, this would involve the reaction of an appropriate α-halocarbonyl compound bearing a propyl group with a thioamide.
One of the primary advantages of the Hantzsch synthesis is its reliability in producing 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net However, a notable drawback is the need to handle lachrymatory and toxic α-haloketones. thieme-connect.com To address this, one-pot protocols have been developed that avoid the pre-synthesis and isolation of these hazardous intermediates. thieme-connect.com
Adaptations of the Hantzsch synthesis have been developed to improve its efficiency and scope. For instance, modified conditions have been reported for the synthesis of valine- and threonine-derived thiazoles with high optical purity. researchgate.net These modified methods often involve a two- or three-step procedure that includes the cyclocondensation of a thioamide, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net
A study by Thieme Connect outlines a one-pot synthesis of various thiazole derivatives, including those with a propyl group at the 4-position, by reacting β-keto esters with thioureas in the presence of tribromoisocyanuric acid. thieme-connect.com This method provides a safer alternative to the traditional Hantzsch synthesis by avoiding the direct use of α-haloketones. thieme-connect.com The following table summarizes the synthesis of several this compound derivatives using this adapted Hantzsch methodology.
| Compound Name | Yield (%) | Melting Point (°C) |
| Ethyl 2-Amino-4-propylthiazole-5-carboxylate | 52 | 133–135 |
| Ethyl 2-(Phenylamino)-4-propylthiazole-5-carboxylate | 63 | 118–120 |
| Ethyl 2-(Benzylamino)-4-propylthiazole-5-carboxylate | 87 | 111–112 |
| Table 1: Synthesis of this compound Derivatives via a Modified Hantzsch Reaction. thieme-connect.com |
Cyclocondensation and Annulation Strategies for Fused Thiazoles
Cyclocondensation and annulation reactions are powerful strategies for the construction of fused thiazole ring systems, where the thiazole moiety is part of a larger, often bicyclic or tricyclic, framework. researchgate.netscripps.edu These methods involve the formation of a new ring fused to the thiazole core through the creation of two new bonds. scripps.edu
One common approach involves the [3+3] cyclocondensation of a 4-iminothiazolidin-2-one with a diketone, which allows for the synthesis of thiazolo[4,5-b]pyridin-2-ones. This methodology offers regiocontrol and the ability to introduce various functional groups. For the synthesis of fused systems containing a this compound unit, a multi-step sequence is often required. This can involve the initial formation of a 2-aminothiazole (B372263), followed by alkylation to introduce the propyl group, and finally, a pyridinone annulation step. This latter step can be achieved through condensation with a suitable precursor, such as 2-chloro-3-nitropyridine, often utilizing a palladium catalyst, followed by reduction of the nitro group and intramolecular amide bond formation to complete the fused ring.
Another strategy for constructing fused thiazoles is through [4+2] annulation reactions. researchgate.net These reactions can be used to build bicyclic and tricyclic (aza)-arenes from a nucleophilic (aza)-arene with an electrophilic side arm. researchgate.net In the context of this compound, a tricyclic 1,4-diphosphinine (B3257505) based on a thiazole scaffold has been synthesized and utilized in [4+2]-cycloaddition reactions. researchgate.net
Domino synthesis, which involves a cascade of reactions in a single pot, has also been employed for the synthesis of thiazolo-fused nitrogen heterocycles. researchgate.net This can involve the in-situ generation of 2-(het)aryl-4-amino-5-functionalized thiazoles followed by intramolecular heteroannulation. researchgate.net
Advanced Synthetic Transformations for Propylthiazole Functionalization
Beyond the initial construction of the thiazole ring, the functionalization of the this compound core is crucial for creating more complex and diverse molecular structures. Modern synthetic methods, particularly those involving direct C-H functionalization and transition-metal-catalyzed cross-coupling reactions, have revolutionized this area.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds like this compound. mdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, thereby simplifying synthetic routes and reducing waste. organic-chemistry.orgresearchgate.net
Transition-metal catalysis, particularly with palladium, rhodium, and iridium, plays a central role in these transformations. mdpi.comnih.govacs.org These catalysts can selectively activate specific C-H bonds on the thiazole ring, allowing for the introduction of various functional groups. mdpi.comrutgers.edu For thiazole derivatives, the C5-position is often the most reactive site for electrophilic substitution and C-H activation. organic-chemistry.org
Palladium-catalyzed direct C-H alkenylation, also known as the oxidative Heck coupling or Fujiwara-Morita reaction, allows for the introduction of alkenyl groups onto the thiazole ring. mdpi.com For instance, Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates has been used to synthesize alkenylated products. mdpi.com Similarly, palladium-catalyzed coupling of 2-n-propylthiazole with alkenyl bromides can afford the desired products via C-H bond activation, although this may require high temperatures. mdpi.com
Rhodium catalysts have also been employed for the direct functionalization of nitrogen heterocycles. nih.gov These reactions often proceed through the formation of a Rh-N-heterocyclic carbene (NHC) intermediate. nih.gov While much of the work has focused on azoles, the principles can be extended to thiazole derivatives.
Recent advancements have focused on developing milder reaction conditions for C-H activation, avoiding the need for harsh reagents and high temperatures. rsc.org This has improved the functional group tolerance and selectivity of these reactions. rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Direct Arylation)
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grmdpi.comnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have been widely applied to the functionalization of thiazole derivatives. eie.gr
Direct arylation, a type of cross-coupling reaction that involves the coupling of a C-H bond with an aryl halide, has proven to be a particularly powerful method for the synthesis of arylated heterocycles. researchgate.net This approach is more atom-economical than traditional cross-coupling reactions that require the preparation of organometallic reagents. researchgate.net
Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives, including 2-n-propylthiazole, at very low catalyst loadings. organic-chemistry.orgresearchgate.net This method allows for the selective 5-arylation of the thiazole ring with a wide range of aryl bromides, tolerating various functional groups. organic-chemistry.orgresearchgate.net The reaction typically uses potassium acetate (KOAc) as a base and dimethylacetamide (DMAc) as the solvent. researchgate.net
The following table presents the results of the direct arylation of 2-n-propylthiazole with various para-substituted bromobenzenes, demonstrating the scope of this methodology.
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Fluorobromobenzene | 81 |
| 2 | 4-Chlorobromobenzene | 78 |
| 3 | 4-Bromobenzonitrile | 92 |
| 4 | 4-Bromoacetophenone | 94 |
| 5 | Methyl 4-bromobenzoate | 85 |
| 6 | 4-Bromonitrobenzene | 88 |
| 7 | 4-Bromoanisole | 75 |
| Table 2: Direct Arylation of 2-n-Propylthiazole with Para-Substituted Bromobenzenes. researchgate.net |
Aryl triflates have also been successfully used as coupling partners in the palladium-catalyzed direct arylation of heteroaromatics, including 2-n-propylthiazole. researchgate.net The combination of Pd(OAc)₂ and triphenylphosphine (B44618) (PPh₃) as the catalytic system, with KOAc as the base in DMF, promotes the selective 5-arylation in good yields. researchgate.net
Multi-Step Synthesis Pathways for Complex Propylthiazole Architectures
The synthesis of complex molecules containing a this compound unit often necessitates multi-step reaction sequences that combine various synthetic strategies. nih.govnorthwestern.eduyoutube.com These pathways allow for the construction of intricate molecular architectures with precise control over stereochemistry and functional group placement. lkouniv.ac.injocpr.com
Protecting groups play a crucial role in multi-step synthesis, allowing for the selective transformation of specific functional groups while others are temporarily masked. jocpr.com The choice of protecting groups is critical and they must be stable to the reaction conditions and readily removable when no longer needed. jocpr.com
Retrosynthetic analysis is a key planning tool in the design of multi-step syntheses. youtube.com This approach involves deconstructing the target molecule into simpler, commercially available starting materials, which helps in identifying key bond disconnections and strategic synthetic intermediates.
The synthesis of complex natural products and pharmaceuticals often involves the application of novel methodologies to expedite the construction of the target molecule. northwestern.edu For instance, N-heterocyclic carbene (NHC) organocatalysis has been used to construct complex carbocyclic and heterocyclic cores with high enantioselectivity. northwestern.edu While not directly applied to this compound in the provided sources, these advanced strategies highlight the potential for developing more efficient and elegant syntheses of complex propylthiazole-containing molecules.
Chemo- and Regioselectivity in Propylthiazole Synthesis
Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the control of the position at which a reaction occurs, are paramount challenges in the synthesis of substituted thiazoles like this compound. numberanalytics.comslideshare.netwikipedia.org The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method where regioselectivity is a key consideration. numberanalytics.comum.ac.irscholaris.ca
The reaction between an unsymmetrical α-haloketone and a thioamide can theoretically produce two different regioisomers. For the synthesis of a this compound, a key precursor would be an α-halo-ketone bearing a propyl group, such as 1-bromo-2-pentanone. The reaction's outcome is influenced by factors like the nature of the reactants, solvent, and reaction conditions. rsc.org For instance, studies on the Hantzsch synthesis have shown that under neutral conditions, the reaction of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions can lead to a mixture of isomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org The proportion of these isomers is affected by the specific reaction parameters and the structure of the starting materials. rsc.org
Modern approaches have sought to enhance regioselectivity. For example, base-promoted methods using active methylene (B1212753) isocyanides and dithioates have been developed for the diversity-oriented and regioselective synthesis of substituted thiazoles. rsc.orgresearchgate.net These reactions can proceed rapidly at room temperature under metal-free conditions, offering a practical and highly selective alternative to traditional methods. rsc.org The regioselectivity in these cases is often confirmed through advanced analytical techniques like single-crystal X-ray diffraction. rsc.orgresearchgate.net
Furthermore, cascade reactions, which involve multiple bond-forming events in a single operation, have been designed for the regioselective synthesis of thiazoles. A strategy involving a Michael addition/intramolecular cyclization cascade between 3-chlorochromones and thioamides has been shown to produce 2,4-disubstituted thiazoles with reversed regioselectivity compared to standard methods, a phenomenon explained by DFT calculations. researchgate.net
Table 1: Factors Influencing Regioselectivity in Thiazole Synthesis
| Factor | Influence on Regioselectivity | Example | Citation |
| Reaction pH | Condensation of α-haloketones with N-substituted thioureas in neutral solvent yields 2-(N-substituted amino)thiazoles, while acidic conditions can produce mixtures with 3-substituted 2-imino-2,3-dihydrothiazoles. | Hantzsch Synthesis | rsc.org |
| Catalyst/Promoter | Base-promoted cyclization of dithioates and active methylene isocyanides allows for highly regioselective formation of 2,5- and 4,5-disubstituted thiazoles. | Base-Promoted Cyclization | rsc.org |
| Reactant Structure | The use of specific precursors like 3-chlorochromones can lead to reversed regioselectivity through cascade reactions. | Cascade Reaction | researchgate.net |
| Solvent Polarity | In some Hantzsch syntheses, the choice of solvent (e.g., ethanol (B145695) vs. DMF) can influence the formation of side products and affect the yield of the desired regioisomer. | Hantzsch Synthesis |
Green Chemistry Approaches in Propylthiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to reduce environmental impact, minimize waste, and improve safety. numberanalytics.combepls.com These approaches include the use of eco-friendly solvents like water, solvent-free conditions, and energy-efficient techniques such as microwave and ultrasonic irradiation. bepls.comjocpr.com
Biocatalysis and Organocatalysis in Thiazole Synthesis
Biocatalysis and organocatalysis represent key pillars of green synthetic chemistry, offering mild and selective reaction pathways. mdpi.comthieme-connect.com
Biocatalysis: Enzymes and whole-cell systems are being explored for thiazole synthesis. Lipase, for example, has been employed as an effective and environmentally friendly biocatalyst for the synthesis of 2,4-disubstituted thiazoles. rsc.org This process involves the condensation of an aryl ethanone, potassium bromate (B103136) (KBrO₃), and a thioamide in an aqueous medium, often enhanced by ultrasound. rsc.org Chitosan (B1678972), a natural biopolymer, and its derivatives have also been developed as potent, recyclable, and eco-friendly biocatalysts. mdpi.comnih.govacs.org For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has demonstrated high catalytic activity in the synthesis of novel thiazoles under ultrasonic irradiation, offering advantages like mild conditions, short reaction times, and high yields. nih.govacs.org
Organocatalysis: Small organic molecules that can catalyze reactions without the need for metals are known as organocatalysts. Asparagine, a bifunctional organocatalyst containing both a Lewis base (-NH₂) and a Brønsted acid (-COOH) group, has been used for the one-pot synthesis of 2-aminothiazoles from thiourea (B124793) and methylcarbonyls. bepls.com Another innovative organocatalytic approach involves a one-pot, two-step synthesis starting from nitroolefins. thieme-connect.comrsc.org The process begins with an organocatalytic epoxidation of the nitroolefin using a system like t-BuOOH/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by the reaction of the resulting α-nitroepoxide with a thioamide to form the 1,3-thiazole ring. thieme-connect.comrsc.org This method is attractive due to its operational simplicity and the avoidance of isolating reactive intermediates. thieme-connect.com
Table 2: Examples of Green Catalysis in Thiazole Synthesis
| Catalyst Type | Catalyst Example | Reactants | Key Advantages | Citation |
| Biocatalyst | Lipase | Aryl ethanone, KBrO₃, Thioamide | Environmentally friendly, mild conditions, aqueous medium. | rsc.org |
| Biocatalyst | Chitosan-based hydrogel (TCsSB) | Thiosemicarbazone, Hydrazonoyl halides | Recyclable, high surface area, high yields, mild conditions. | nih.govacs.org |
| Organocatalyst | Asparagine | Thiourea, Methylcarbonyls | Bifunctional (acid/base) catalysis, one-pot synthesis. | bepls.com |
| Organocatalyst | DBU | Nitroolefins, t-BuOOH, Thioamides | One-pot two-step process, avoids toxic haloketones. | thieme-connect.comrsc.org |
Ultrasonic Irradiation in Synthetic Protocols
Ultrasonic irradiation has emerged as a powerful tool in green chemistry, accelerating reactions, increasing yields, and often enabling synthesis under milder conditions compared to conventional heating. benthamdirect.comtandfonline.comwisdomlib.org The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, leading to improved mass transfer and reaction rates. rsc.org
The Hantzsch synthesis of thiazoles has been successfully adapted to use ultrasonic irradiation. Studies have shown that the reaction of phenacyl bromides with thioamides under ultrasound affords thiazoles in good yields with significantly reduced reaction times. benthamdirect.com For example, one study found that an irradiation power of 720 watts for a total duration of 4 minutes was optimal for the Hantzsch reaction, highlighting that excessive power or time can lead to decomposition. benthamdirect.com
Multi-component reactions for synthesizing Hantzsch thiazole derivatives have also been efficiently promoted by ultrasound. A one-pot procedure reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes in the presence of a reusable silica-supported tungstosilisic acid catalyst demonstrated dramatically higher yields and shorter reaction times under ultrasonic irradiation compared to conventional heating. mdpi.com Similarly, chitosan-based biocatalysts have been used in conjunction with ultrasound to synthesize thiazole derivatives efficiently. mdpi.com This combination of a green catalyst with an energy-efficient activation method represents a sustainable and effective synthetic strategy. mdpi.comrsc.org
Table 3: Comparison of Conventional vs. Ultrasonic Methods in Thiazole Synthesis
| Reaction Type | Method | Catalyst | Time | Yield | Citation |
| Hantzsch Synthesis | Conventional Heating | Silica Supported Tungstosilisic Acid | 3-4 h | 79-90% | mdpi.com |
| Hantzsch Synthesis | Ultrasonic Irradiation | Silica Supported Tungstosilisic Acid | 10-15 min | 85-96% | mdpi.com |
| Rhodanine Derivatives Synthesis | Conventional Reflux | --- | 30-150 min | ~99% | wisdomlib.org |
| Rhodanine Derivatives Synthesis | Ultrasonic Irradiation | --- | 2 min | up to 99% | wisdomlib.org |
| Thiazole Synthesis | Conventional Heating | TEA | 6 h | 75% | mdpi.com |
| Thiazole Synthesis | Ultrasonic Irradiation | PIBTU-CS hydrogel | 30 min | 96% | mdpi.com |
Advanced Spectroscopic Characterization of 4 Propylthiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of 4-propylthiazole.
In the ¹H NMR spectrum of a this compound system, distinct signals corresponding to the protons on the thiazole (B1198619) ring and the propyl side chain are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Thiazole Ring Protons : The thiazole ring contains two protons, H-2 and H-5. The proton at the C-2 position typically appears as a singlet in a distinct downfield region due to the influence of the adjacent sulfur and nitrogen atoms. The proton at the C-5 position also presents as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the C-4 propyl substituent.
Propyl Chain Protons : The propyl group (-CH₂CH₂CH₃) gives rise to three distinct signals.
A triplet corresponding to the terminal methyl (CH₃) protons, typically found in the upfield region.
A multiplet (often a sextet) for the central methylene (B1212753) (CH₂) protons, which are coupled to both the adjacent methyl and methylene groups.
A triplet for the methylene (CH₂) protons directly attached to the thiazole ring, shifted further downfield due to the ring's electron-withdrawing nature.
Based on data from related propylthiazole derivatives, the expected chemical shifts can be summarized as follows. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiazole H-2 | ~8.5 - 8.8 | Singlet | N/A |
| Thiazole H-5 | ~6.7 - 7.0 | Singlet | N/A |
| -CH₂- (attached to ring) | ~2.9 - 3.0 | Triplet | ~7.2 - 7.6 |
| -CH₂CH₂CH₃ | ~1.7 - 1.8 | Sextet / Multiplet | ~7.2 - 7.6 |
| -CH₃ | ~0.9 - 1.0 | Triplet | ~7.2 - 7.6 |
Table 1: Predicted ¹H NMR Data for this compound. Data is inferred from substituted propylthiazole compounds. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. Generally, sp²-hybridized carbons of the thiazole ring resonate at lower fields (higher ppm values) compared to the sp³-hybridized carbons of the propyl side chain. libretexts.org
Thiazole Ring Carbons : The three carbon atoms of the thiazole ring (C-2, C-4, and C-5) will show distinct signals. The C-2 carbon, situated between the nitrogen and sulfur atoms, is typically the most downfield. The C-4 (bearing the propyl group) and C-5 carbons will have chemical shifts characteristic of aromatic/heteroaromatic systems. In related thiazole structures, these carbons appear in the range of 100-160 ppm. asianpubs.org
Propyl Chain Carbons : The three sp³-hybridized carbons of the propyl group will appear in the upfield region of the spectrum, typically below 40 ppm.
The following table outlines the anticipated chemical shifts for the carbon atoms in this compound, based on analyses of similar structures. rsc.orgasianpubs.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiazole C-2 | ~150 - 155 |
| Thiazole C-4 | ~145 - 150 |
| Thiazole C-5 | ~110 - 115 |
| -CH₂- (attached to ring) | ~30 - 35 |
| -CH₂CH₂CH₃ | ~22 - 25 |
| -CH₃ | ~13 - 14 |
Table 2: Predicted ¹³C NMR Data for this compound. Data is inferred from substituted propylthiazole compounds. rsc.orgasianpubs.org
While this compound itself is not chiral, advanced NMR techniques are crucial for studying its conformational dynamics and for determining the stereochemistry of more complex, substituted derivatives.
2D Correlation Spectroscopy (COSY) : This technique identifies proton-proton (¹H-¹H) couplings through chemical bonds. longdom.org For this compound, a COSY spectrum would clearly show cross-peaks connecting the adjacent methylene and methyl groups of the propyl chain, confirming their connectivity. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY and its variant, Rotating-frame Overhauser Effect Spectroscopy (ROESY), detect protons that are close in space, regardless of whether they are connected by bonds. longdom.orgnumberanalytics.com These experiments are vital for studying the preferred conformation of the propyl group relative to the thiazole ring. For instance, NOE correlations could reveal spatial proximity between the protons of the ring-attached methylene group and the H-5 proton of the thiazole ring, shedding light on rotational preferences around the C4-C(propyl) bond. ipb.pt
Heteronuclear Correlation (HETCOR) : Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with carbon signals. HSQC identifies direct one-bond ¹H-¹³C connections, while HMBC reveals longer-range couplings over two or three bonds. These methods are definitive for assigning the specific ¹H and ¹³C signals to their respective atoms within the molecular structure.
These advanced methods provide a comprehensive picture of molecular structure and conformation that is not available from simple 1D NMR spectra alone. numberanalytics.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, providing a molecular "fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, or rock). The FT-IR spectrum of this compound is expected to show characteristic peaks for the aromatic thiazole ring and the aliphatic propyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretching (Aromatic) | ~3100 - 3000 | Stretching of the C-H bonds on the thiazole ring. researchgate.net |
| C-H stretching (Aliphatic) | ~2960 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the propyl group's CH₃ and CH₂ moieties. tsijournals.com |
| C=N / C=C stretching | ~1620 - 1450 | Aromatic ring stretching vibrations within the thiazole core. rsc.orgresearchgate.net |
| C-H bending | ~1470 - 1370 | Bending (scissoring, rocking) vibrations of the propyl group's C-H bonds. |
| C-S stretching | ~800 - 600 | Stretching vibration involving the carbon-sulfur bond of the thiazole ring. |
Table 3: Predicted FT-IR Absorption Bands for this compound. Data is inferred from general spectroscopic principles and related heterocyclic and aliphatic compounds. rsc.orgresearchgate.nettsijournals.com
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds and aromatic systems. elodiz.com The analysis of complex mixtures, such as hydrocarbons, is a common application of Raman spectroscopy. spectroscopyonline.com
For this compound, a Raman spectrum would be expected to prominently feature:
Ring Breathing Modes : Strong, sharp peaks corresponding to the symmetric expansion and contraction of the thiazole ring, which are often characteristic of aromatic systems.
C-H Stretching : Both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes would be visible. ualberta.ca
C-S Modes : Vibrations involving the sulfur atom, which can provide structural information about the heterocycle.
Raman spectroscopy is particularly useful for quantitative analysis and for measurements in aqueous solutions, as water is a very weak Raman scatterer. spectroscopyonline.com The combination of FT-IR and Raman provides a more complete vibrational analysis of the this compound structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For this compound, which has a molecular formula of C₆H₉NS, the calculated molecular weight is 127.21 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 127.
The fragmentation of the molecular ion provides valuable structural information. The presence of the thiazole ring and the propyl substituent dictates the primary fragmentation pathways. msu.edu A key fragmentation process for alkyl-substituted aromatic heterocycles is the alpha-cleavage, which involves the breaking of the bond between the first and second carbon atoms of the alkyl chain (the Cα-Cβ bond). For this compound, this would involve the loss of an ethyl radical (•C₂H₅) to form a highly stable, resonance-delocalized cation at m/z 98. Another significant fragmentation pathway is the cleavage of the bond between the ring and the propyl group, leading to the loss of a propyl radical (•C₃H₇) to generate a thiazolyl cation at m/z 84, or the formation of a propyl cation at m/z 43. The fragmentation patterns of related thiazole derivatives have been extensively studied to confirm their synthesized structures. ekb.egresearchgate.net High-resolution mass spectrometry (HRMS) on various thiazole derivatives has provided precise mass measurements of molecular ion peaks, confirming their elemental compositions. rsc.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Ion | Formula of Ion | Fragmentation Pathway |
|---|---|---|---|
| 127 | Molecular Ion | [C₆H₉NS]⁺• | Ionization of parent molecule |
| 98 | [M - C₂H₅]⁺ | [C₄H₄NS]⁺ | Alpha-cleavage, loss of an ethyl radical |
| 84 | [M - C₃H₇]⁺ | [C₃H₂NS]⁺ | Cleavage of the propyl group |
X-ray Crystallography for Solid-State Structure Determination
Analysis of thiazole-containing compounds reveals key structural features. For instance, the thiazole ring itself is planar due to the delocalization of π-electrons, which imparts a degree of aromaticity. wikipedia.org X-ray diffraction studies on crystals of thiazole derivatives confirm this planarity and provide detailed insights into how molecules pack in the solid state. These studies have been crucial in understanding intermolecular interactions such as hydrogen bonds, C-H⋯π interactions, and π-π stacking, which govern the supramolecular architecture. iucr.org
In one study of a rhodium-thiazole complex, X-ray analysis determined the pseudo-octahedral coordination geometry around the metal center, with the thiazole ligand binding through its nitrogen atom. rsc.org In another example, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that molecules form dimers through N—H⋯N hydrogen bonds, which are then connected into layers via N—H⋯O hydrogen bonds. iucr.org This level of detail is fundamental for understanding structure-property relationships in materials science and medicinal chemistry. wikipedia.org
Table 2: Example Crystallographic Data for a Thiazole Derivative (Note: This table presents representative data from a published thiazole derivative crystal structure to illustrate the type of information obtained from X-ray crystallography, as data for this compound is unavailable).
| Parameter | Value |
|---|---|
| Compound | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.654(3) |
| b (Å) | 12.353(5) |
| c (Å) | 7.915(3) |
| β (°) | 100.864(14) |
| Volume (ų) | 734.9(5) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. For heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. rsc.orgdoi.org
The π → π* transitions are typically high-energy and high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated thiazole ring. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (i.e., the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
Studies on various azo-thiazole derivatives have identified absorption bands in the range of 293–302 nm and 389–433 nm, which are attributed to π → π* transitions. rsc.org A third absorption region, sometimes observed between 438 and 477 nm in polar solvents, can be linked to n → π* transitions and intermolecular charge transfer (ICT) phenomena. rsc.org The position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. bohrium.com
Table 3: Typical Electronic Transitions in Thiazole Systems
| Transition Type | Description | Approximate Wavelength (λmax) Range |
|---|---|---|
| π → π* | Excitation of an electron from a π bonding to a π* antibonding orbital. rsc.orgdoi.org | 290–435 nm |
| n → π* | Excitation of an electron from a non-bonding orbital to a π* antibonding orbital. rsc.orgdoi.org | 430–480 nm |
Derivative Spectroscopy Techniques for Enhanced Analysis
Derivative spectroscopy is a qualitative and quantitative analytical technique that involves calculating and plotting the first, second, or higher-order derivative of an absorption spectrum (absorbance versus wavelength). This mathematical treatment can significantly enhance the resolution of spectral data, making it a valuable tool for analyzing complex systems where spectral bands overlap.
In a standard zero-order UV-Vis spectrum, broad absorption bands can obscure minor spectral features or make it difficult to distinguish between multiple compounds in a mixture. The second derivative of a spectrum, for example, transforms sharp peaks into more intense, narrower negative peaks, while broad bands are suppressed. This allows for the accurate determination of the wavelength of maximum absorption (λmax) for individual peaks, even those that appear only as shoulders on the side of a larger band in the original spectrum.
For the analysis of this compound and its derivatives, derivative spectroscopy could be particularly useful in several scenarios:
Resolving Overlapping Transitions: It can help to separate the closely spaced π → π* and n → π* transitions, allowing for more precise characterization of each.
Quantitative Analysis in Mixtures: It can facilitate the quantification of a thiazole derivative in the presence of other absorbing species by minimizing background interference and resolving the analyte's specific absorption band.
Studying Subtle Environmental Effects: It can reveal minor shifts in peak positions caused by changes in solvent, pH, or binding to other molecules that might be imperceptible in the conventional spectrum.
While specific applications of derivative spectroscopy to this compound are not extensively documented, the technique's ability to enhance spectral features makes it a powerful tool for the advanced characterization of heterocyclic compounds.
Computational Chemistry and Mechanistic Insights of 4 Propylthiazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties that govern molecular stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the geometric and electronic properties of molecules like 4-propylthiazole and its derivatives.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G**, are employed to model various molecular characteristics. researchgate.netmdpi.com For instance, in a study of 2-Bromo-4-propylthiazole-5-carboxylic acid, DFT modeling was used to predict the most likely site for electrophilic attack. The calculations revealed that the C2 position is favored due to its higher positive charge and lower-energy Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating nature of the propyl group at the C4 position increases the electron density at the adjacent C5 position, enhancing its reactivity.
Furthermore, DFT simulations of polymers containing 4-octylthiazole, a close analog of this compound, show that the alkylthiazole unit contributes to a highly planar backbone structure. This planarity is attributed to dipole-dipole interactions between the nitrogen atom of the thiazole (B1198619) ring and the adjacent thiophene (B33073) ring. mdpi.com This planarity is crucial for effective π-π stacking and molecular ordering in materials applications. mdpi.com
| Compound | Computational Method | Predicted Property | Finding | Source |
|---|---|---|---|---|
| 2-Bromo-4-propylthiazole-5-carboxylic acid | DFT (B3LYP/6-311++G) | Charge Distribution | C2 position carries the highest positive charge (+0.32 e). | |
| 2-Bromo-4-propylthiazole-5-carboxylic acid | DFT (B3LYP/6-311++G) | Orbital Energy | LUMO at C2 is 0.78 eV lower than at C5, favoring electrophilic attack. | |
| Polymer with 4-octylthiazole | DFT (B3LYP/6-31G(d,p)) | Molecular Geometry | The backbone exhibits a highly planar structure with dihedral angles <5°. | mdpi.com |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org
Computational studies on various heterocyclic compounds provide context for the expected energy gap of this compound. Lower values in the HOMO-LUMO energy gap are indicative of potential charge transfer interactions within the molecule. sapub.org
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Carbazole-Benzothiadiazole Derivative (1) | -5.32 | -1.90 | 3.42 | nankai.edu.cn |
| Carbazole-Anthracene Derivative (2) | -5.28 | -2.78 | 2.50 | nankai.edu.cn |
| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium | -4.64 | -1.89 | 2.75 | sapub.org |
| Thiazole-piperidine derivative (3a) | - | - | ~1.99 (highest) | researchgate.net |
| Thiadiazole-triazole-thiophene hybrid (7) | - | - | ~1.64 (lowest) | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. readthedocs.io By integrating Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are essential for understanding a molecule's behavior in different environments. readthedocs.ioarxiv.org
The most stable conformations are typically the staggered ones, where substituents are farther apart, minimizing steric strain. libretexts.org The anti conformation, where the terminal methyl group of the propyl chain is 180° away from the thiazole ring, is generally the lowest in energy. The gauche conformation, with a 60° dihedral angle, is slightly higher in energy due to steric interactions. maricopa.edu Eclipsed conformations, where substituents are directly aligned, are the least stable due to significant torsional and steric strain. libretexts.orgmaricopa.edu MD simulations can quantify these energy differences and determine the population of each conformer at a given temperature.
| Interaction Type | Conformation | Approximate Strain Energy (kJ/mol) | Description | Source |
|---|---|---|---|---|
| H↔H | Eclipsed | 4.0 | Torsional strain from eclipsing hydrogen atoms. | libretexts.orgmaricopa.edu |
| H↔CH₃ | Eclipsed | 6.0 | Torsional and steric strain between a hydrogen and a methyl group. | libretexts.orgmaricopa.edu |
| CH₃↔CH₃ | Gauche | 3.8 | Steric strain from adjacent methyl groups in a staggered form. | maricopa.edu |
| CH₃↔CH₃ | Eclipsed | 11.0 | Severe steric and torsional strain from eclipsing methyl groups. | maricopa.edu |
Furthermore, MD simulations are instrumental in studying how molecules like this compound interact with larger systems, such as proteins. For example, simulations of other thiazole derivatives have been used to demonstrate their ability to bind to and interact with the active sites of enzymes, providing insights into their potential as therapeutic agents. nih.gov
Mechanistic Investigations of Propylthiazole Reactions
Understanding the pathways through which this compound is formed or undergoes further reactions is critical for synthetic chemistry. Computational studies provide mechanistic insights into these processes, including radical-mediated and acid-catalyzed reactions.
Radical reactions involve intermediates with unpaired electrons and are fundamental to many synthetic transformations. rutgers.edu These reactions are often initiated by heat, light (photocatalysis), or chemical initiators that cause the homolytic cleavage of a covalent bond. rutgers.edu
A notable example is the visible-light-promoted synthesis of 2-aminothiazole (B372263) derivatives, including a 4-propyl substituted analog. thieme-connect.com In this process, a photocatalyst (Eosin Y) facilitates a reaction between active methylene (B1212753) ketones and thioureas. The proposed mechanism involves a radical process where an intermediate is formed, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole product. thieme-connect.com Such radical-mediated pathways offer efficient and often environmentally friendly routes to complex heterocyclic structures. mdpi.com
Lewis acids are electron-pair acceptors that can catalyze a wide range of organic reactions by activating substrates. numberanalytics.com In the context of thiazole synthesis, Lewis acids play a crucial role in promoting cyclization reactions.
One established method involves the reaction of thioamides with α-diazocarbonyl compounds in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). koreascience.kr The Lewis acid promotes the formation of a thiocarbonyl ylide intermediate, which subsequently undergoes cyclization and dehydration to form the thiazole ring. koreascience.kr The choice of Lewis acid (e.g., BF₃·Et₂O, AlCl₃, FeCl₃) and reaction conditions can influence the yield and selectivity of the reaction. koreascience.kr These catalyzed processes are essential for the efficient construction of the thiazole core found in many biologically active molecules. unicam.it
Metal-Ligand Cooperativity in Catalytic Cycles
Metal-ligand cooperativity (MLC) describes a catalytic mechanism where both the metal center and the ligand are actively involved in bond-making or bond-breaking processes. laccei.org This is distinct from systems where the ligand is merely a spectator, as the ligand in MLC directly participates in the reaction. Thiazole and its derivatives are recognized as valuable scaffolds in the design of ligands for transition-metal catalysis due to the presence of both sulfur and nitrogen atoms which can coordinate with metal centers. mdpi.comrsc.org The specific involvement of this compound in well-defined metal-ligand cooperative catalytic cycles is an emerging area of research, with insights often drawn from the broader family of thiazole-containing ligands.
The thiazole ring can act as a terminal N-bound ligand, coordinating with metal ions like copper(II) and palladium(II). mdpi.commdpi.comacs.org This coordination is a prerequisite for its potential involvement in cooperative catalysis. For instance, in palladium-catalyzed direct C-H arylation of thiazoles, the catalytic outcome is influenced by the interplay between the palladium catalyst and the thiazole substrate. researchgate.net Computational models suggest that the regioselectivity of such reactions is directed by the stabilizing and destabilizing interactions within the transition states. researchgate.net
Mechanistic studies on related systems provide a framework for understanding how this compound might operate cooperatively. One proposed mechanism involves a ligand-to-ligand hydrogen transfer (LLHT). researchgate.net In other systems, dearomatization and subsequent rearomatization of a heterocyclic ligand core is a key step in the catalytic cycle, facilitating bond activation. acs.org For example, PNP-type ligands with pyridine (B92270) cores undergo base-mediated deprotonation, leading to dearomatization of the pyridine ring, which is then restored upon reaction with a substrate. acs.org While not directly demonstrated for this compound, its core thiazole structure could potentially participate in analogous electronic reorganizations.
Furthermore, thiazole-containing ligands have been used to create heterometallic complexes where the thiazole rings can coordinate to a secondary metal ion or act as hydrogen-bond acceptors, creating a specific reaction environment around the catalytic center. researchgate.net Such secondary coordination sphere effects are a hallmark of cooperative catalysis. The electron-donating or withdrawing nature of substituents on the ligand can significantly adjust the redox potential of the metal center, thereby tuning the catalyst's activity. cmu.edu The propyl group at the 4-position of this compound, being an electron-donating group, would be expected to influence the electronic properties of the thiazole ring and its interaction with a metal center in a catalytic cycle.
Quantitative Structure-Activity Relationship (QSAR) Studies for Propylthiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. ijpsdronline.comrdd.edu.iq These studies are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. japsonline.com While specific QSAR studies focusing solely on this compound are not extensively documented, a wealth of research on various thiazole derivatives provides a strong foundation for understanding the key structural features that govern their biological activities, such as antimicrobial and antifungal properties. japsonline.comnih.govimist.ma
These studies employ a range of molecular descriptors to quantify the physicochemical properties of the molecules. The selection of these descriptors is crucial for building a robust and predictive QSAR model. Commonly used descriptors for thiazole derivatives include topological, electronic, and steric parameters.
Key Descriptors and Statistical Methods in Thiazole QSAR Studies:
| Descriptor Type | Examples | Associated Activity | Statistical Method | Reference |
| Topological/Connectivity | Molecular Connectivity Index (2χv), T_C_C_4 | Antimicrobial | MLR | ijpsdronline.comjapsonline.com |
| Kier's Shape Index (kα3) | Antimicrobial | MLR | japsonline.com | |
| J, Number of Rotatable Bonds (NRB) | Antifungal (SDHI) | MLR, PLS | imist.ma | |
| Electronic | Dipole Moment (MD) | Antifungal (SDHI) | MLR, PLS | imist.ma |
| Electrostatic Effects | Antimicrobial | kNN-MFA | ijpsdronline.com | |
| Hydrophobicity | Log P | Antifungal (SDHI) | MLR, PLS | imist.ma |
MLR: Multiple Linear Regression; PLS: Partial Least Squares; kNN-MFA: k-Nearest Neighbor Molecular Field Analysis; SDHI: Succinate Dehydrogenase Inhibitors.
The statistical quality and predictive power of the developed QSAR models are assessed using various validation metrics. A high correlation coefficient (r² or R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) and external validation predictive r² (pred_r²) demonstrate the model's robustness and ability to predict the activity of new, untested compounds. ijpsdronline.comimist.ma For example, a 2D-QSAR model for the Gram-positive inhibition activity of aryl thiazole derivatives showed an r² of 0.9521 and a q² of 0.8619. ijpsdronline.com Similarly, a 3D-QSAR model for the same activity yielded a q² of 0.8283 and a predictive r² of 0.4868. ijpsdronline.comresearchgate.net These studies highlight that descriptors related to the shape, connectivity, and electronic properties of the thiazole scaffold are critical for their biological function. ijpsdronline.comjapsonline.com
In Silico Predictions for Reactivity and Selectivity
In silico computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting the reactivity and selectivity of chemical reactions involving heterocyclic compounds like this compound. researchgate.netqeios.complos.org These methods allow for the detailed investigation of reaction mechanisms and the rationalization of experimental outcomes at a molecular level.
A key aspect of predicting the reactivity of thiazole derivatives is the analysis of their electronic structure. researchgate.net DFT calculations are used to determine various quantum chemical descriptors that provide insight into a molecule's susceptibility to electrophilic or nucleophilic attack. imist.ma The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. imist.ma
The regioselectivity of reactions, such as C-H bond arylation, on the thiazole ring can be predicted by analyzing the stability of reaction intermediates and transition states. researchgate.netchemrxiv.org For instance, DFT calculations have been used to elucidate the mechanism of C-H activation in 4-methylthiazole, revealing that the reaction proceeds via electrophilic aromatic substitution. researchgate.netchemrxiv.orgchemrxiv.org The Fukui function is another powerful DFT-based descriptor used to predict the most likely sites for electrophilic and nucleophilic attack within a molecule. researchgate.net
Computational studies have successfully predicted the regioselectivity of various reactions on the thiazole nucleus. For example, in palladium-catalyzed direct arylations, the C5 position is often the most reactive site for unsubstituted or 2-substituted thiazoles. researchgate.net The RegioSQM method, which uses semiempirical calculations to determine the lowest free energies of protonation at aromatic C-H positions, has shown high accuracy in predicting the most nucleophilic center in electrophilic aromatic substitutions on heteroaromatic systems. amazonaws.com
Key Computational Descriptors for Reactivity and Selectivity:
| Descriptor | Definition/Significance | Application | Computational Method | Reference |
| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap indicates higher reactivity. | General reactivity prediction | DFT | imist.ma |
| Fukui Function | Describes the change in electron density at a given point in a molecule with respect to a change in the total number of electrons. | Predicts sites for electrophilic and nucleophilic attack. | DFT | researchgate.net |
| Transition State Energy | The energy of the highest point on the reaction coordinate. Lower energy indicates a more favorable reaction pathway. | Predicting reaction pathways and regioselectivity. | DFT | nih.gov |
| Global Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | Characterizing electrophilic nature. | DFT | nih.gov |
These in silico approaches not only rationalize observed experimental results but also guide the design of new synthetic methodologies by predicting the outcomes for various substrates and reaction conditions, thus accelerating the discovery of novel and efficient chemical transformations. researchgate.netplos.org
Research Applications of 4 Propylthiazole and Its Derivatives
Applications in Chemical Biology and Medicinal Chemistry
The thiazole (B1198619) ring, particularly when substituted with a propyl group at the 4-position, serves as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. Researchers have extensively explored its potential in developing new therapeutic agents.
The synthesis of bioactive molecules containing the 4-propylthiazole core is a key area of research. A foundational method for creating the thiazole ring is the Hantzsch thiazole synthesis. For instance, the reaction of α-bromo-4-oxohexanoic acid with thiourea (B124793) is employed to produce this compound-5-carboxylic acid. The versatility of synthetic strategies allows for the introduction of various functional groups onto the thiazole ring, enabling the creation of diverse chemical libraries for biological screening. ontosight.ai
Common synthetic routes include:
Condensation Reactions: Combining appropriate aldehydes with thiourea derivatives under acidic conditions. smolecule.com
Cyclization Reactions: Forming the thiazole ring from simpler precursors like methyl propyl ketone and thiourea. smolecule.com
Functional Group Modifications: Introducing substituents to a pre-existing thiazole core through reactions like alkylation. smolecule.com
These methods have been used to synthesize a variety of derivatives, such as 2-bromo-4-propylthiazole-5-carboxylic acid and ethyl this compound-5-carboxylate, which serve as intermediates for more complex bioactive molecules. vulcanchem.com For example, a series of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives were synthesized starting from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one and thiourea, followed by reaction with substituted pyrimidines. mdpi.com This highlights the modular nature of synthesizing propylthiazole-based scaffolds for exploring biological activities. mdpi.com
Derivatives of this compound have been identified as potent inhibitors of various enzymes, a critical function in the development of new drugs. The thiazole scaffold's ability to form key interactions within enzyme active sites makes it a valuable pharmacophore. rsc.org
Kinase Inhibition: Thiazole-containing compounds are significant in cancer research as kinase inhibitors. rsc.org For example, thiazolo[5,4-b]pyridine (B1319707) derivatives have demonstrated inhibitory activity against kinases like c-KIT and phosphoinositide 3-kinase (PI3K). One such derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.6 nM against PI3Kα, with molecular docking studies confirming its fit into the ATP binding pocket. Dasatinib, a multi-kinase inhibitor used in cancer therapy, notably contains a thiazole moiety. mdpi.com
Dehydrogenase and Reductoisomerase Inhibition: The this compound scaffold has been incorporated into inhibitors of other critical enzymes. A series of compounds containing a 2-amino-4-thiazolyl moiety were synthesized and found to be potent inhibitors of renin, an aspartic proteinase. nih.gov Furthermore, derivatives of a thiazolo[4,5-d]pyrimidine (B1250722), such as NSC116565, have been identified as potent, slow-binding inhibitors of ketol-acid reductoisomerase (KARI), an enzyme essential for the biosynthesis of branched-chain amino acids and a target for both antimicrobial and herbicidal agents. uq.edu.au
| Enzyme Target | Inhibitor Scaffold/Compound | Reported Activity |
|---|---|---|
| PI3Kα | Thiazolo[5,4-b]pyridine derivative | IC50 = 3.6 nM |
| c-KIT | Thiazolo[5,4-b]pyridine derivatives | Kinase inhibition |
| Renin | 2-Amino-4-thiazole containing derivatives | Potent in vitro inhibition nih.gov |
| Ketol-acid reductoisomerase (KARI) | NSC116565 (thiazolo[4,5-d]pyrimidine derivative) | Ki = 95.4 nM uq.edu.au |
| Monoamine oxidase B (MAO-B) | 4-Aryl-2-cycloalkylidenhydazinylthiazoles | Selective inhibition researchgate.net |
Beyond direct enzyme inhibition, this compound derivatives can influence complex cellular processes, including the function of transporter proteins. A significant area of this research is in overcoming multidrug resistance (MDR) in cancer cells, which is often mediated by efflux pumps like P-glycoprotein (P-gp). acs.org
Thiazole derivatives have been shown to modulate the activity of P-gp. For instance, certain compounds can inhibit the P-gp ATPase activity, which is essential for the pump's drug efflux function. This inhibition can reverse resistance to chemotherapeutic agents like paclitaxel (B517696) in cancer cell lines. In one study, a series of novel compounds were synthesized by coupling diverse chemical scaffolds to a (S)-valine-based thiazole derivative. acs.org This work identified a potent P-gp inhibitor, compound 28 , with an IC50 of 1.0 μM in a calcein-AM efflux assay. acs.org This compound demonstrated superior ability to reverse paclitaxel resistance in resistant cell lines compared to the known MDR modulator cyclosporine A. acs.org The use of small molecules to conditionally alter the function of proteins is a powerful "chemical genetics" approach to dissecting complex cellular pathways like mitosis and transport. nih.gov
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of bioactive compounds. For this compound derivatives, SAR studies have provided key insights for rational ligand design.
Influence of Substituents: Studies on thiazolo[4,5-b]pyridin-2-ones as anticancer agents revealed that electron-withdrawing groups, such as a phenylazo group, enhance cytotoxic activity. Conversely, for inhibitors of ketol-acid reductoisomerase (KARI), modifications directly on the thiazole ring of the lead compound NSC116565 led to a significant loss of potency, whereas alterations to the substituent at the 2-position were well-tolerated. uq.edu.au The most potent analogue in that series was a phenyl derivative (151f ). uq.edu.au
Positional Importance: In the development of monoamine oxidase B (MAO-B) inhibitors, the substituent at the C4 position of the thiazole ring was found to be critical for interacting with the FAD cofactor, which governs the enzyme's oxidative activity. researchgate.net Even minor changes to the dimension of the C4 substituent could significantly alter the compound's inhibitory effect. researchgate.net
Scaffold Design: For renin inhibitors, incorporating a 2-amino-4-thiazolyl moiety at the P2 position of the inhibitor structure was a key design element that resulted in potent activity. nih.gov This demonstrates how the this compound scaffold can be strategically placed within a larger molecule to achieve desired biological interactions.
These SAR studies guide medicinal chemists in designing more effective and specific molecules by indicating which positions on the propylthiazole scaffold are amenable to modification and what types of chemical groups are likely to enhance bioactivity.
Role in Agrochemical Discovery and Development
The biological activity of the this compound core is not limited to pharmaceuticals; it is also a valuable scaffold in the development of modern agrochemicals.
Thiazole derivatives are utilized in the formulation of crop protection agents, including pesticides and herbicides. chemimpex.com Their structural properties can be tailored to target specific agricultural pests while aiming for minimal environmental impact. Research has shown that some thiazole derivatives can enhance plant growth and protect crops from fungal pathogens. smolecule.com
A notable example comes from the research on ketol-acid reductoisomerase (KARI) inhibitors. uq.edu.au As this enzyme is also present in plants, its inhibitors can function as herbicides. The thiazolo[4,5-d]pyrimidine compound NSC116565 and its analogues, initially investigated for their anti-tuberculosis potential, were also tested for herbicidal activity. uq.edu.au The unsubstituted derivative, 151b , proved to be a potent herbicide, effectively killing Amaranthus retroflexus (pigweed) when applied post-emergence. uq.edu.au This dual application underscores the versatility of the thiazole scaffold in different life science sectors.
| Compound/Derivative | Application Type | Target Organism/System | Finding |
|---|---|---|---|
| Thiazole derivatives | Fungicide | Fungal pathogens | Showed promising results in protecting crops. smolecule.com |
| Propylthiazole | General Agrochemical | Agricultural pests | Used as an intermediate in the formulation of pesticides and herbicides. chemimpex.com |
| NSC116565 derivative (151b) | Herbicide | Amaranthus retroflexus (pigweed) | Kills the weed when applied post-emergence at 1500 g/ha. uq.edu.au |
Bioassay and Field Trial Methodologies for Efficacy Assessment
The evaluation of this compound and its derivatives, particularly in the context of agrochemicals, relies on a structured approach of bioassays and field trials to determine their effectiveness. smolecule.com These methodologies are designed to assess the biological impact of the compounds on target organisms and crop performance.
Bioassays are the initial step, conducted under controlled laboratory conditions. These assays are crucial for determining the intrinsic activity of the compounds and for screening large numbers of derivatives efficiently. Common bioassay methodologies include:
In vitro assays: These tests evaluate the direct effect of the compound on a target organism, such as a fungal pathogen or an insect pest. For instance, the antifungal activity of thiazole derivatives can be assessed by measuring the inhibition of fungal growth on a culture medium containing the test compound. smolecule.com
Cell-based assays: In cancer research, for example, the efficacy of thiazole derivatives in overcoming multidrug resistance is tested on cancer cell lines. The intracellular concentration of a known chemotherapeutic agent, like paclitaxel, can be measured in the presence and absence of the thiazole compound to determine its effect on drug retention.
Enzyme inhibition studies: These assays are used to understand the mechanism of action by measuring the compound's ability to inhibit specific enzymes that are vital for the target organism's survival.
Plot design: Trials are typically set up with multiple plots, including treated plots, control plots (no treatment), and plots treated with a standard commercial pesticide for comparison.
Application methods: The method of application (e.g., foliar spray, soil drench) is standardized to reflect practical farming techniques.
Efficacy assessment: The effectiveness is measured by monitoring various parameters such as pest population density, disease incidence and severity, and ultimately, crop yield. smolecule.com For example, studies have shown that formulations containing thiazole derivatives can lead to improved pest control efficacy compared to traditional pesticides.
Phytotoxicity assessment: It is also crucial to evaluate whether the compound has any adverse effects on the crop itself.
A framework for validating these bioassay and semi-field test methods has been proposed to ensure the reliability and precision of the efficacy data generated. This validation process involves preliminary development, feasibility experiments, and internal and external validation to establish robust and reproducible methodologies. nih.gov
Structure-Activity Relationships in Agrochemical Propylthiazoles
Structure-activity relationship (SAR) studies are fundamental in the development of new agrochemicals, as they seek to correlate the chemical structure of a molecule with its biological activity. mst.dk For propylthiazole derivatives, SAR studies aim to identify the structural features that are essential for their desired pesticidal or herbicidal effects, while minimizing non-target toxicity. mdpi.com
The thiazole ring itself is a key pharmacophore, but its efficacy is significantly influenced by the nature and position of its substituents. The propyl group at the 4-position is a defining feature, and modifications to other parts of the molecule can lead to substantial changes in activity.
Key findings from SAR studies on agrochemical propylthiazoles include:
Influence of substituents on the thiazole ring: The introduction of different functional groups at various positions on the thiazole ring can dramatically alter the compound's biological profile. For example, in a series of N-pyridylpyrazole thiazole derivatives, the nature of the ester group at the 4-position of the thiazole ring had a significant impact on larvicidal activity against Plutella xylostella. The order of activity for the R1 group was determined to be -CHC≡CH > -CH2(CF3)2 > -4-CF3-PhCH2 > -CH2CF3 > -Me > -2-Cl-4-pyridyl methyl. mdpi.com
Impact of the propyl group: The specific placement of the propyl group at the 4-position is crucial for the observed biological activity in certain classes of compounds.
Quantitative Structure-Activity Relationships (QSAR): QSAR models are computational tools that use statistical methods to correlate chemical structure with biological activity. mst.dk These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective agrochemicals. mdpi.com For neonicotinoid insecticides, which can feature thiazole moieties, QSAR studies have been employed to model their activity against pests like the cowpea aphid. mdpi.com
The following table summarizes the impact of different substituents on the larvicidal activity of certain thiazole derivatives. mdpi.com
| Compound | R1 Group | Activity Rank |
| 6b | -CHC≡CH | 1 |
| 6e | -CH2(CF3)2 | 2 |
| 6h | -4-CF3-PhCH2 | 3 |
| 6c | -CH2CF3 | 4 |
| 6a | -Me | 5 |
| 6j | -2-Cl-4-pyridyl methyl | 6 |
This table is based on data for N-pyridylpyrazole thiazole derivatives and illustrates the principle of structure-activity relationships. mdpi.com
Contributions to Materials Science and Functional Materials
The unique chemical properties of the this compound scaffold have led to its exploration in the field of materials science for the development of functional materials with enhanced properties.
This compound and its derivatives can be incorporated into polymer systems to create materials with novel functionalities. The thiazole moiety can be introduced either as a pendant group on a polymer backbone or as a part of the main polymer chain. This integration can impart specific properties to the resulting polymer, such as improved thermal stability, altered electronic properties, or the ability to coordinate with metals.
Research in this area focuses on:
Synthesis of functional polymers: This involves the design and synthesis of monomers containing the this compound unit, which are then polymerized to form new materials. titk.de
Modification of existing polymers: this compound-containing molecules can be used as additives or modifiers to enhance the properties of existing polymers. titk.de
Development of polymer composites: The incorporation of thiazole derivatives into polymer matrices can lead to composites with tailored electrical, optical, or mechanical properties. titk.de
For example, the development of functional polymers often involves creating materials with specific electrical or optical properties that are inherent to the molecular structure of the macromolecules. titk.de The inclusion of thiazole derivatives can contribute to these functionalities.
The electronic properties of the thiazole ring make this compound derivatives interesting candidates for the design of optoelectronic and other advanced materials. ossila.comsigmaaldrich.com These materials are designed to interact with light and electricity, forming the basis for devices like LEDs, solar cells, and sensors. rsc.org
Key aspects of this research include:
Tuning optoelectronic properties: By modifying the chemical structure of this compound derivatives, researchers can fine-tune the material's ability to absorb and emit light at specific wavelengths, as well as its charge transport characteristics. rsc.org
Synthesis of novel materials: Research is ongoing to synthesize new conjugated small molecules and polymers incorporating the this compound scaffold for applications in organic electronics. rsc.org Covalent organic frameworks (COFs), which are crystalline porous materials, are also being developed with electro- and photoactive building blocks for optoelectronic applications. mdpi.com
Device fabrication and characterization: The performance of these new materials is evaluated by fabricating and testing prototype optoelectronic devices. rsc.org
The development of viologen-inspired functional materials, which are based on conjugated bipyridyl groups, provides a parallel for how specific organic moieties can be integrated into a wide range of materials to achieve desired functionalities. google.com
Catalytic Applications and Ligand Design
The nitrogen and sulfur atoms in the thiazole ring of this compound provide potential coordination sites for metal ions, making its derivatives suitable for use as ligands in catalysis. cmu.edu
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. cmu.edu Ligands play a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability. nih.gov Propylthiazole-based ligands can be designed to coordinate with various transition metals to form catalytically active complexes.
The design of these ligands often involves:
Introducing coordinating groups: Additional donor atoms can be attached to the this compound scaffold to create multidentate ligands, which can form more stable complexes with metal ions.
Tuning steric and electronic properties: The steric bulk and electronic properties of the ligand can be modified to control the accessibility of the metal center and its reactivity. researchgate.net Electron-donating groups on the ligand can increase the electron density on the metal, potentially enhancing its catalytic activity in certain reactions. researchgate.net
Pincer ligands: Propylthiazole moieties could potentially be incorporated into pincer-type ligands, which are tridentate ligands that bind to a metal in a meridional fashion, leading to highly stable and active catalysts for a variety of transformations, including hydrogenation and dehydrogenation reactions. cmu.edumdpi.com
Research has shown that palladium catalysts, even without specific phosphine (B1218219) ligands, can effectively catalyze the direct arylation of thiazole derivatives, including 2-n-propylthiazole, at very low catalyst loadings. This indicates the inherent ability of the thiazole ring to participate in catalytic cycles.
The following table provides examples of how ligand properties can influence catalysis.
| Ligand Feature | Influence on Catalysis | Example Application |
| Electron-donating groups | Can increase catalyst activity by making the metal center more electron-rich. researchgate.net | ATRP, oxidation reactions. researchgate.net |
| Steric hindrance | Can influence selectivity and prevent catalyst deactivation. cmu.edu | Dehydrogenative imine formation. cmu.edu |
| Pincer architecture | Provides high stability and activity for the catalyst complex. cmu.edu | Hydrogenation of esters, dehydrogenation of alcohols. cmu.edu |
| Proton-responsive sites | Allows the ligand to participate directly in bond activation through proton transfer. cmu.edu | Hydrogenation of CO2, dehydrogenation of formic acid. mdpi.com |
Heterogeneous Catalysis Development
The development of novel heterogeneous catalysts is a dynamic field of research, driven by the need for efficient, selective, and reusable catalytic systems. While specific research on this compound as a central component in heterogeneous catalyst development is not extensively documented, the broader class of thiazole derivatives is recognized for its potential in creating advanced catalytic materials. Thiazole compounds are explored as intermediates in the synthesis of environmentally friendly materials, with studies indicating that thiazole-based catalysts can enhance reaction efficiency and reduce the environmental impact of chemical processes. smolecule.com
The synthesis of functionalized thiazoles, such as ethyl this compound-5-carboxylate, involves methods like the Hantzsch thiazole synthesis, a condensation reaction between alpha-haloketones and thioamides. This approach allows for the introduction of various substituents onto the thiazole ring, which can then serve as ligands for metal centers in catalytic applications. vulcanchem.comontosight.ai The thiazole nitrogen atom, for instance, can coordinate to metal ions, opening possibilities for applications in catalysis. The development of such derivatives is a key step toward their potential use in heterogeneous systems, where they could be anchored to solid supports.
Research into palladium N-heterocyclic carbene (NHC) complexes, which have shown high catalytic activity, has included the use of propylthiazole derivatives. For example, new palladium(II) NHC complexes have been synthesized and used as catalysts in the direct C5 arylation of 2-n-propylthiazole with various aryl bromides. researchgate.net While these specific examples often detail homogeneous catalysis, the principles of ligand design and metal complexation are fundamental and can be extended to the development of heterogeneous catalysts, where the active complex is immobilized on a solid support. The synthesis of such supported catalysts is an active area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.comnih.gov
Catalyst Performance and Selectivity Studies
The performance and selectivity of catalysts are critical metrics for their practical application. In the context of this compound and its derivatives, studies often focus on their role as ligands in metal complexes and the resulting catalytic activity. While specific performance data for heterogeneous catalysts based solely on this compound is limited, research on related thiazole-containing systems provides insights into their potential.
Palladium complexes containing N-heterocyclic carbene (NHC) ligands derived from benzimidazole (B57391) have been investigated as catalysts for Suzuki-Miyaura cross-coupling reactions. These studies demonstrate that the electronic properties of the NHC ligand, which can be tuned by substituents, significantly influence the catalytic activity. For instance, complexes with more electronically donating NHC ligands have shown higher activity. researchgate.net In a related study, palladium-NHC-PEPPSI complexes were used for Suzuki-Miyaura coupling reactions of aryl bromides at room temperature in aqueous media, showing good catalytic activity for both electron-donating and electron-drawing aryl bromides. researchgate.net
The direct arylation of 2-n-propylthiazole has been successfully achieved using palladium-NHC complexes, demonstrating high catalytic activity and regioselectivity, with only the C5-arylated products being formed. researchgate.net This high selectivity is a crucial aspect of catalyst performance. Furthermore, the development of catalysts that can be recovered and reused is a key goal. Studies on molybdenum complexes supported on magnetic nanoparticles for multicomponent reactions have shown that the catalyst could be easily recovered and reused for up to five consecutive runs without a significant loss of activity, a desirable feature for industrial applications. mdpi.com
The table below summarizes the catalytic activity of related thiazole and metal complexes in various reactions, illustrating the potential performance and selectivity that could be expected from catalysts derived from this compound.
| Catalyst System | Reaction | Key Performance/Selectivity Finding | Reference |
| Palladium N-heterocyclic carbene complexes | Suzuki-Miyaura cross-coupling | Good catalytic activity for electron-donating or electron-drawing aryl bromides. | researchgate.net |
| Palladium(II) N-heterocyclic carbene complexes | Direct C5 arylation of 2-n-propylthiazole | High catalytic activity and regioselectivity for C5-arylated products. | researchgate.net |
| Cobalt-aluminium hydrotalcite | Oxidation and condensation | Yields of 75-85% for 4-thiazolidinone (B1220212) derivatives. | mdpi.com |
| Molybdenum complex on magnetic nanoparticles | Multicomponent reaction for pyrrole (B145914) synthesis | Catalyst reusable for up to five runs with no loss of activity. | mdpi.com |
| NHC-Ag(I) complexes | A3-coupling reaction | Good yields (73-95%) in short reaction times (1-4 h). | mdpi.com |
Investigation in Food Chemistry and Flavor Science
Formation Pathways of Volatile Propylthiazoles in Food Systems
Volatile propylthiazoles, including this compound, are among the numerous compounds that contribute to the complex flavor profiles of cooked foods. Their formation is primarily attributed to the Maillard reaction and the thermal degradation of lipids, which are two of the most important chemical transformations occurring during food processing. mdpi.comscielo.brresearchgate.net
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. ijrpr.commdpi.com A key pathway for the formation of thiazoles involves the Strecker degradation of sulfur-containing amino acids, particularly cysteine, in the presence of dicarbonyl compounds, which are themselves products of the Maillard reaction. scielo.brnih.gov The reaction of cysteine with aldehydes, which can be formed from either sugar degradation or lipid oxidation, leads to the formation of thiazolidine-4-carboxylic acids. nih.gov These intermediates can then undergo further reactions, including decarboxylation, to form volatile thiazoles and their derivatives. nih.gov
Lipid oxidation is another major source of flavor precursors. The thermal degradation of unsaturated fatty acids produces a variety of reactive carbonyl compounds, such as aldehydes and ketones. mdpi.comresearchgate.net These lipid-derived aldehydes can then participate in the Maillard reaction, reacting with amino acids like cysteine to form alkylthiazoles. researchgate.netresearchgate.net For instance, propanal, a common degradation product of fatty acids, can react with cysteamine (B1669678) (a degradation product of cysteine) to form 2-ethyl-thiazolidine, a precursor to ethylthiazoles. perfumerflavorist.com It is proposed that a similar reaction involving larger aldehydes derived from lipid oxidation would lead to the formation of propylthiazoles.
The interaction between lipid oxidation and the Maillard reaction is complex, with lipid-derived volatiles participating in the formation of lipid-Maillard interaction products, including alkylpyrazines and thiols. researchgate.net The addition of unsaturated fatty acids to model systems has been shown to induce lipid oxidation–Maillard reaction interactions, leading to the production of more thiophenes, thiazoles, and pyridines. researchgate.netresearchgate.net One study investigating the volatile compounds formed in a cysteine-glucose model system with the addition of various aldehydes identified this compound as a product. nih.gov
The general pathways leading to the formation of alkylthiazoles are summarized below:
| Precursors | Key Reaction/Process | Intermediate(s) | Product Class | Reference |
| Cysteine and Reducing Sugars | Maillard Reaction, Strecker Degradation | Dicarbonyl compounds, Cysteamine | Thiazoles | scielo.brnih.govperfumerflavorist.com |
| Unsaturated Fatty Acids | Lipid Oxidation | Aldehydes, Ketones | Carbonyl compounds | mdpi.comresearchgate.net |
| Cysteine and Lipid-derived Aldehydes | Interaction of Maillard Reaction and Lipid Oxidation | Thiazolidine derivatives | Alkylthiazoles | researchgate.netnih.govperfumerflavorist.com |
Contribution to Aroma and Flavor Profiles
Alkylthiazoles are a significant class of flavor compounds that contribute to the sensory profiles of a wide variety of foods, including cooked meats, roasted nuts, and some vegetables. perfumerflavorist.com These compounds are generally associated with desirable roasted, nutty, savory, and sometimes green aroma notes. perfumerflavorist.comntou.edu.tw The specific aroma profile of an alkylthiazole is influenced by the nature and position of the alkyl substituents on the thiazole ring.
While specific sensory data for this compound is not widely reported, information on closely related compounds provides strong indications of its likely contribution to flavor. For example, 2-propylthiazole (B101342) is described as having a green and herbal odor. thegoodscentscompany.com The sensory properties of other alkylthiazoles are well-documented and show a range of aroma characteristics. 2-Isobutylthiazole, for instance, is a key aroma compound in tomatoes, imparting a fresh, green, tomato-leaf-like character. perfumerflavorist.comgoogle.com Other alkylthiazoles have been described as having nutty, roasted, and meaty notes, which are important for the flavor of cooked meat products. ntou.edu.twresearchgate.net
A derivative, 2,5-diethyl-4-propylthiazole, has been identified in nuts and is described as having a fruity, green, and mango-like taste. thegoodscentscompany.comhmdb.cafoodb.ca This suggests that the propyl group at the 4-position, in combination with other substituents, can contribute to complex and desirable flavor profiles. The wide range of aroma characteristics exhibited by alkylthiazoles indicates their versatility as flavor compounds in processed foods. perfumerflavorist.com
The following table presents the described aroma and flavor profiles of this compound and some of its related derivatives.
| Compound | Aroma/Flavor Description | Food Matrix (if specified) | Reference |
| This compound | Savory, Roasted | Not specified | |
| 2-Propylthiazole | Green, Herbal | Not specified | thegoodscentscompany.com |
| 2,5-Diethyl-4-propylthiazole | Fruity, Green, Mango | Nuts | thegoodscentscompany.comhmdb.cafoodb.ca |
| 2-Isobutylthiazole | Green, Tomato-leaf like | Tomato | perfumerflavorist.comgoogle.com |
| General Alkylthiazoles | Green, Vegetable-like, Nutty, Roasted | Cooked meat, Baked potato, Roasted nuts | perfumerflavorist.comntou.edu.tw |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Propylthiazoles
The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, and the development of novel, more efficient synthetic methods is a primary focus of ongoing research. nobelprize.orgnih.gov Traditional methods like the Hantzsch reaction are being refined and supplemented by modern techniques that offer milder conditions, higher yields, and greater functional group tolerance. researchgate.netthieme-connect.com Future efforts are directed towards creating complex, multi-substituted propylthiazole derivatives with high precision.
Recent advancements include visible-light-promoted, one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketones and thioureas at room temperature. thieme-connect.com This photocatalytic approach represents a green and efficient alternative to conventional methods. thieme-connect.com For instance, a method has been developed for the synthesis of methyl 2-amino-4-propylthiazole-5-carboxylate. thieme-connect.com Another innovative strategy involves the use of tribromoisocyanuric acid (TBCA) to promote a one-pot synthesis of various thiazole derivatives, including ethyl 2-(benzylamino)-4-propylthiazole-5-carboxylate and ethyl 2-(phenylamino)-4-propylthiazole-5-carboxylate, from β-keto esters and thioureas. thieme-connect.com
The development of new catalytic systems is also a significant trend. thieme.de This includes the use of photocatalysis coupled with other catalytic manifolds, such as dual Ni-photoredox strategies, to achieve transformations under mild conditions. cardiff.ac.uk These methodologies are crucial for synthesizing novel drug-like compounds and expanding the accessible chemical space of propylthiazole derivatives. nih.govcardiff.ac.uk
Table 1: Examples of Novel Synthetic Methods for Propylthiazole Derivatives
| Product | Reactants | Method | Key Features |
| Methyl 2-amino-4-propylthiazole-5-carboxylate | Active methylene ketone derivative, Thiourea (B124793) | Visible-light-induced photocatalysis | One-pot synthesis, Room temperature, Green chemistry. thieme-connect.com |
| Ethyl 2-(phenylamino)-4-propylthiazole-5-carboxylate | Ethyl 2-propylacetoacetate, N-phenylthiourea | Tribromoisocyanuric acid (TBCA) promoted one-pot reaction | Telescoped synthesis, Good yield. thieme-connect.com |
| Ethyl 2-(benzylamino)-4-propylthiazole-5-carboxylate | Ethyl 2-propylacetoacetate, N-benzylthiourea | Tribromoisocyanuric acid (TBCA) promoted one-pot reaction | Telescoped synthesis, Good yield. thieme-connect.com |
Advanced Computational Modeling and Machine Learning in Propylthiazole Design
Computational chemistry and machine learning are revolutionizing the design and discovery of new molecules. frontiersin.org These tools allow for the rapid screening of virtual libraries of compounds and the prediction of their physicochemical and biological properties, significantly accelerating the research and development process. researchgate.netmdpi.comresearchgate.net
For thiazole derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking are widely used to understand their structural and electronic properties and to predict their interactions with biological targets. nih.govimist.maacademie-sciences.fr DFT calculations can predict molecular geometries, HOMO-LUMO energy gaps, and natural charges, which correlate with the reactivity and stability of the molecules. nih.gov Molecular docking studies help in assessing the binding affinity of thiazole derivatives to specific proteins, providing insights into their potential as therapeutic agents. academie-sciences.frresearchgate.net For example, computational studies have been used to evaluate thiazole derivatives as potential antidiabetic agents by docking them with human pancreatic alpha-amylase and as cholinesterase inhibitors. academie-sciences.frresearchgate.net
The integration of machine learning (ML) and artificial intelligence (AI) represents the next frontier. mdpi.com ML models can be trained on existing experimental data to predict the properties of new, hypothetical compounds with high accuracy. researchgate.netmit.edu These models can identify promising candidates for synthesis and testing, saving time and resources. mit.edu In the context of propylthiazoles, ML could be used to design derivatives with optimized properties, such as enhanced stability, specific biological activity, or desired material characteristics. researchgate.netresearchgate.netmit.edu
Table 2: Application of Computational Methods in Thiazole Research
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, Electronic structure analysis | Prediction of molecular stability, reactivity, and spectroscopic properties. nih.govacs.org |
| Molecular Docking | Prediction of binding modes and affinities | Identification of potential biological targets and lead compounds for drug discovery. academie-sciences.frresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Guiding the design of new derivatives with improved potency. researchgate.net |
| Machine Learning (ML) | High-throughput screening, Property prediction | Accelerating the discovery of materials and molecules with desired characteristics. researchgate.netmit.edu |
Exploration of New Biological Targets and Therapeutic Modalities
Thiazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. fabad.org.trkuey.netijpsjournal.comdergipark.org.tr Future research is focused on exploring new biological targets and leveraging novel therapeutic modalities to address unmet medical needs. nih.gov This involves moving beyond well-established targets to tackle more complex disease mechanisms. revvitysignals.com
Recent studies highlight the potential of propylthiazole-containing compounds in developing new treatments. For example, research has indicated that propylthiazoles, when coupled with other heterocyclic rings, can produce novel compounds with potential as potent antimicrobial and antitubercular agents. scirp.org The versatility of the thiazole scaffold allows for its incorporation into hybrid molecules designed to interact with specific biological pathways. researchgate.netfabad.org.tr
Sustainable and Eco-Friendly Approaches in Propylthiazole Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including thiazoles. acs.org The goal is to develop processes that are more environmentally benign, reduce waste, and use less hazardous substances. researchgate.netnih.gov
Key trends in the green synthesis of thiazoles include:
Microwave and Ultrasound Irradiation : These techniques can significantly reduce reaction times, increase yields, and often eliminate the need for traditional heating. researchgate.netbepls.com
Green Solvents : The use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions is being explored to replace hazardous organic solvents. researchgate.netbepls.comufms.br For instance, the synthesis of thiazole-imino derivatives has been successfully achieved in an aqueous medium. ufms.br
Reusable Catalysts : The development of recyclable catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles (e.g., NiFe2O4), simplifies product purification and reduces waste. researchgate.netacs.org
Biocatalysts : Eco-friendly biocatalysts, like those derived from chitosan (B1678972), are being used for the efficient and sustainable synthesis of novel thiazole derivatives. acs.org
Multi-Component Reactions (MCRs) : One-pot MCRs are inherently more sustainable as they reduce the number of synthetic steps and purification processes, leading to higher atom economy and less waste. acs.org
These sustainable approaches are not only environmentally beneficial but also offer advantages in terms of cost-effectiveness and scalability, making them attractive for industrial applications. researchgate.netnih.gov
Integration of Propylthiazole Units into Multi-Component Systems and Nanostructures
The unique electronic and structural properties of the thiazole ring make it a valuable component for building larger, functional molecular systems and advanced materials. Research is emerging on the integration of propylthiazole units into multi-component systems and nanostructures for applications in materials science, sensing, and catalysis.
One notable example is the incorporation of a propyl-thiazole ligand into phosphorescent platinum(II) complexes. hhu.de These complexes have been encapsulated within zinc-based metal-organic frameworks (MOFs) to create oxygen-sensing porous materials. hhu.de The propylthiazole unit plays a role in defining the coordination environment of the metal center and influencing the photophysical properties of the resulting material. hhu.de
Furthermore, the use of nanoparticle catalysts in multi-component reactions to build thiazole scaffolds is a clear example of integrating thiazole chemistry with nanotechnology. acs.org For example, reusable NiFe2O4 nanoparticles have been used to catalyze the one-pot, three-component synthesis of complex thiazole scaffolds. acs.org The integration of thiazole-containing units into nanocomposites, such as UiO-66/TiO2, is also being explored for applications like photocatalysis. researchgate.net These hybrid systems combine the properties of the thiazole moiety with the advantages of the nanostructured material, such as high surface area and unique catalytic or adsorptive capabilities. acs.orgresearchgate.net
Table 3: Examples of Propylthiazole Integration into Advanced Systems
| System Type | Propylthiazole Role | Application |
| Metal-Organic Framework (MOF) | Ligand in a phosphorescent Pt(II) complex | Oxygen-sensing material. hhu.de |
| Nanoparticle-catalyzed MCR | Product scaffold | Efficient synthesis of complex bioactive molecules. acs.org |
| Photocatalytic Nanocomposite | Component of a larger functional system | Potential for air treatment and catalysis. researchgate.net |
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Q. How should researchers address missing data in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
